N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 440328-93-8
VCID: VC4373914
InChI: InChI=1S/C16H23N3O2S2/c1-4-6-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,17,20)
SMILES: CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CC
Molecular Formula: C16H23N3O2S2
Molecular Weight: 353.5

N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

CAS No.: 440328-93-8

Cat. No.: VC4373914

Molecular Formula: C16H23N3O2S2

Molecular Weight: 353.5

* For research use only. Not for human or veterinary use.

N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide - 440328-93-8

Specification

CAS No. 440328-93-8
Molecular Formula C16H23N3O2S2
Molecular Weight 353.5
IUPAC Name N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H23N3O2S2/c1-4-6-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,17,20)
Standard InChI Key UAZLQDRYWMDMLV-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H22N2O2S

  • Molecular Weight: Approximately 306.42 g/mol

IUPAC Name

The IUPAC name of the compound is N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. This name reflects its structural complexity, including the presence of a thienopyrimidine core.

Structural Features

The compound contains:

  • A thieno[3,2-d]pyrimidine ring system.

  • A sulfanylacetamide functional group.

  • Substituents such as butan-2-yl and butyl groups.

General Synthesis Approach

The synthesis of compounds like N-butan-2-yl derivatives typically involves:

  • Formation of the thienopyrimidine core: This is achieved by cyclization reactions involving thiophene derivatives and nitrogen-containing reagents.

  • Functionalization with sulfanylacetamide: Introduction of the sulfanyl group is achieved through reactions with thiol intermediates.

  • Substitution with butan-2-yl and butyl groups: These alkyl groups are introduced via alkylation reactions using appropriate alkyl halides.

Example Reaction Conditions

A typical synthesis may involve:

  • Solvents: Dimethylformamide (DMF) or ethanol.

  • Catalysts: Potassium carbonate or piperidine.

  • Reaction temperatures ranging from room temperature to reflux conditions.

Spectroscopic Techniques

To confirm the structure of the compound, the following techniques are utilized:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for hydrogen environments.

    • 13C^{13}C-NMR for carbon framework analysis.

  • Infrared (IR) Spectroscopy:

    • Detection of characteristic functional groups like amides (C=O stretch at ~1700 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight.

  • Elemental Analysis:

    • Verification of the elemental composition.

Potential Pharmacological Uses

Compounds containing thienopyrimidine scaffolds have been explored for their biological activities, including:

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest interactions with enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation pathways .

  • Anticancer Potential:

    • Thienopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases .

Comparative Data Table

ParameterValue/Description
Molecular FormulaC16H22N2O2S
Molecular Weight~306.42 g/mol
Key Functional GroupsThienopyrimidine, Sulfanylacetamide
Biological TargetEnzymes like 5-lipoxygenase
Potential ApplicationsAnti-inflammatory, anticancer
Analytical Methods UsedNMR, IR, MS, Elemental Analysis

Research Gaps and Future Directions

Despite its potential, further studies are needed to:

  • Optimize synthetic routes for better yields and purity.

  • Conduct in vivo studies to validate pharmacological activities.

  • Explore modifications to enhance bioavailability and specificity.

This article highlights the intricate structure and promising applications of N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide while emphasizing the need for further research to unlock its full potential in medicinal chemistry and related fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator